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Compound of Interest

Compound Name:

3-Methoxy-4-[(4-

methoxyphenyl)methoxy]benzalde

hyde

Cat. No.: B1303873 Get Quote

A Spectroscopic Showdown: 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde vs.
Isovanillin
In the landscape of aromatic aldehydes, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a

well-characterized and versatile building block. This guide provides a comparative

spectroscopic analysis between isovanillin and the less documented 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde. The latter, a derivative of isovanillin where the

phenolic hydroxyl group is protected by a 4-methoxybenzyl ether, presents a more complex

spectroscopic profile. This document serves as a resource for researchers, scientists, and drug

development professionals, offering a side-by-side look at their key spectral features to aid in

identification, characterization, and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for isovanillin and 3-Methoxy-4-[(4-
methoxyphenyl)methoxy]benzaldehyde. It is important to note that a complete experimental

dataset for 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is not readily available
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in the public domain. Therefore, the data presented for this compound is a combination of data

from the closely related O-benzylvanillin and predicted values based on structural similarity.

Table 1: ¹H NMR Spectroscopic Data Comparison

Assignment
Isovanillin Chemical Shift (δ

ppm)

3-Methoxy-4-[(4-

methoxyphenyl)methoxy]ben

zaldehyde Chemical Shift (δ

ppm) (Predicted)

Aldehyde (-CHO) 9.83 (s, 1H)[1] ~9.85 (s, 1H)

Aromatic H (H-2) 7.44 (d, J=1.9 Hz, 1H)[1] ~7.50 (d, J=1.9 Hz, 1H)

Aromatic H (H-6) 7.42 (dd, J=8.8, 1.9 Hz, 1H)[1] ~7.45 (dd, J=8.4, 1.9 Hz, 1H)

Aromatic H (H-5) 6.97 (d, J=8.8 Hz, 1H)[1] ~7.05 (d, J=8.4 Hz, 1H)

Hydroxyl (-OH) 6.12 (s, 1H)[1] -

Methoxy (-OCH₃) 3.97 (s, 3H)[1] ~3.90 (s, 3H)

Benzyl (-OCH₂Ar) - ~5.15 (s, 2H)

Aromatic H (benzyl ring) - ~7.30-7.40 (m, 2H)

Aromatic H (benzyl ring) - ~6.90-7.00 (m, 2H)

Methoxy (-OCH₃, benzyl ring) - ~3.80 (s, 3H)

Solvent: CDCl₃. Data for

isovanillin is from experimental

sources. Data for 3-Methoxy-4-

[(4-

methoxyphenyl)methoxy]benz

aldehyde is predicted based

on the structure and data from

similar compounds.

Table 2: ¹³C NMR Spectroscopic Data Comparison
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Assignment
Isovanillin Chemical Shift (δ

ppm)

3-Methoxy-4-[(4-

methoxyphenyl)methoxy]ben

zaldehyde Chemical Shift (δ

ppm) (Predicted)

Aldehyde (C=O) 191.2[1] ~191.0

Aromatic C-OH 151.8[1] -

Aromatic C-O 147.1[1] ~153.0

Aromatic C 129.9[1] ~130.5

Aromatic CH 127.3[1] ~127.0

Aromatic CH 114.9 ~114.5

Aromatic CH 112.5 ~111.5

Methoxy (-OCH₃) 56.4 ~56.0

Benzyl (-OCH₂Ar) - ~71.0

Aromatic C (benzyl ring) - ~159.5

Aromatic C (benzyl ring) - ~129.0

Aromatic CH (benzyl ring) - ~128.5

Aromatic CH (benzyl ring) - ~114.0

Methoxy (-OCH₃, benzyl ring) - ~55.5

Solvent: CDCl₃. Data for

isovanillin is from experimental

sources. Data for 3-Methoxy-4-

[(4-

methoxyphenyl)methoxy]benz

aldehyde is predicted based

on the structure and data from

similar compounds.

Table 3: Infrared (IR) Spectroscopy Data Comparison
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Functional Group
Isovanillin Wavenumber

(cm⁻¹)

3-Methoxy-4-

(phenylmethoxy)benzaldehy

de Wavenumber (cm⁻¹)

O-H stretch (phenolic) 3300-3100 (broad) -

C-H stretch (aromatic) 3100-3000 3100-3000

C-H stretch (aldehyde) 2850-2750 2850-2750

C=O stretch (aldehyde) ~1685 ~1690

C=C stretch (aromatic) 1600-1450 1600-1450

C-O stretch (aryl ether) 1270-1200 1270-1200

C-O stretch (benzyl ether) - ~1140

Sample preparation: KBr pellet

or thin film. Data for 3-

Methoxy-4-

(phenylmethoxy)benzaldehyde

is used as a proxy.

Table 4: Mass Spectrometry Data Comparison
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Parameter Isovanillin

3-Methoxy-4-

(phenylmethoxy)benzaldehy

de

Molecular Formula C₈H₈O₃ C₁₅H₁₄O₃

Molecular Weight 152.15 g/mol 242.27 g/mol

m/z of Molecular Ion (M⁺) 152 242

Key Fragment Ions (m/z) 151, 123, 95 151, 91

Ionization method: Electron

Ionization (EI). Data for 3-

Methoxy-4-

(phenylmethoxy)benzaldehyde

is used as a proxy.

Table 5: UV-Visible Spectroscopy Data Comparison

Compound λmax (nm) (Predicted)
Molar Absorptivity (ε)

(Predicted)

Isovanillin ~230, ~275, ~310 Moderate to High

3-Methoxy-4-[(4-

methoxyphenyl)methoxy]benz

aldehyde

~230, ~280, ~315 Moderate to High

Solvent: Ethanol or Methanol.

The predicted values are

based on the typical

absorption of benzaldehyde

and phenolic compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the low natural abundance of

¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of

dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the

spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is a common method for these types of molecules. In EI,

the sample molecules in the gas phase are bombarded with a high-energy electron beam,

causing them to lose an electron and form a positively charged molecular ion (M⁺).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure

that the absorbance falls within the linear range of the instrument (typically between 0.1 and

1.0).

Instrument: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: The sample is placed in a quartz cuvette in the sample beam path, and a

reference cuvette containing the pure solvent is placed in the reference beam path. The

absorbance is scanned over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Spectroscopic Analysis Data Output

Sample

Dissolution in
Deuterated Solvent

NMR

KBr Pellet
Preparation

IR

Dilution in
UV-Vis SolventUV-Vis

Mass SpectrometerMS

NMR Spectrometer

IR Spectrometer

UV-Vis Spectrophotometer

¹H & ¹³C NMR Spectra

IR Spectrum

Mass Spectrum

UV-Vis Spectrum

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
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Caption: Biological activity of isovanillin as a selective inhibitor of aldehyde oxidase.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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